molecular formula C16H20F2N2O3S B2727801 4-(1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl)-N,N-dimethylbenzenesulfonamide CAS No. 2320898-06-2

4-(1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl)-N,N-dimethylbenzenesulfonamide

Cat. No.: B2727801
CAS No.: 2320898-06-2
M. Wt: 358.4
InChI Key: KPIFPWFXCLYSPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl)-N,N-dimethylbenzenesulfonamide is a complex organic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both fluorine atoms and a spirocyclic framework imparts unique chemical properties to the compound, making it a valuable subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl)-N,N-dimethylbenzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common approach involves the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the difluoro group and the benzenesulfonamide moiety. The reaction conditions often require the use of strong bases, such as sodium hydride, and polar aprotic solvents like dimethylformamide (DMF) to facilitate the cyclization and substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, the purification process may involve techniques such as recrystallization or chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl)-N,N-dimethylbenzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM)

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

4-(1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl)-N,N-dimethylbenzenesulfonamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the development of new synthetic methodologies.

    Material Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 4-(1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl)-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the difluoro group and the spirocyclic structure can enhance binding affinity and selectivity towards these targets. The compound may modulate the activity of these targets by inhibiting or activating their function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl)-N,N-dimethylbenzenesulfonamide stands out due to its unique combination of a spirocyclic core, difluoro substituents, and a benzenesulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-(2,2-difluoro-6-azaspiro[2.5]octane-6-carbonyl)-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F2N2O3S/c1-19(2)24(22,23)13-5-3-12(4-6-13)14(21)20-9-7-15(8-10-20)11-16(15,17)18/h3-6H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPIFPWFXCLYSPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC3(CC2)CC3(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.